tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Overview
Description
tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate: is a chemical compound with the molecular formula C11H19NO3. It is known for its role in organic synthesis, particularly in the protection of amino groups during chemical reactions. This compound is often used in the pharmaceutical industry and research laboratories due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-3-oxocyclopentanone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate is used as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It protects amino groups during the coupling reactions, ensuring the correct sequence of amino acids .
Medicine: In the pharmaceutical industry, this compound is used in the synthesis of various drugs. Its stability and reactivity make it an ideal intermediate in the production of active pharmaceutical ingredients (APIs) .
Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate involves its ability to form stable carbamate bonds with amino groups. This stability prevents the amino groups from participating in unwanted reactions, thereby protecting them during synthesis. The molecular targets include amino groups in peptides, proteins, and other organic molecules .
Comparison with Similar Compounds
- tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
- tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate
- tert-butyl N-(1-methyl-3-oxocycloheptyl)carbamate
Uniqueness: tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate is unique due to its specific ring size and substitution pattern. The presence of the 1-methyl-3-oxocyclopentyl group provides distinct steric and electronic properties, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDNCZRIIVTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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